4-Thiazolidinone

Anticancer Cytotoxicity VEGFR inhibition

This unsubstituted 4-thiazolidinone core is a privileged scaffold for synthesizing potent anticancer, antiviral (HIV-1, SARS-CoV-2), and anti-inflammatory derivatives. Unlike 2,4-thiazolidinediones or rhodanines, this scaffold offers a superior safety profile and distinct reactivity for target engagement. Research demonstrates 52-fold potency over Sunitinib in HT-29 cells and 2.58-fold superiority over nevirapine in HIV-1 RT inhibition. Ideal for medicinal chemistry programs targeting tyrosine kinases, HIV-1 NNRTI, or dual TNF-α/IL-6 inhibition. Avoid generic substitution with related heterocycles. Request quote for custom quantities.

Molecular Formula C3H5NOS
Molecular Weight 103.15 g/mol
CAS No. 2281-74-5
Cat. No. B1220212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolidinone
CAS2281-74-5
Synonyms4-thiazolidinone
Molecular FormulaC3H5NOS
Molecular Weight103.15 g/mol
Structural Identifiers
SMILESC1C(=O)NCS1
InChIInChI=1S/C3H5NOS/c5-3-1-6-2-4-3/h1-2H2,(H,4,5)
InChIKeyNOLHRFLIXVQPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiazolidinone (CAS 2281-74-5) Procurement: Core Scaffold Specifications and Supplier Selection Criteria


4-Thiazolidinone (CAS 2281-74-5) is a five-membered heterocyclic core structure containing nitrogen and sulfur atoms, recognized in medicinal chemistry as a privileged scaffold that serves as the foundational nucleus for synthesizing diverse bioactive derivatives [1]. Unlike many fully elaborated drug candidates, the unsubstituted 4-thiazolidinone is primarily valued as a versatile synthetic intermediate and building block rather than as a final therapeutic agent. Its core molecular formula is C₃H₃NOS (molecular weight 101.13 g/mol), and the compound typically presents as a crystalline solid at ambient temperature [2]. Procurement considerations for this scaffold center on purity specifications (typically ≥95-98% for research applications), synthetic accessibility for downstream derivatization, and the absence of specific substitution patterns that would constrain chemical diversification strategies.

Why 4-Thiazolidinone Cannot Be Substituted with Thiazolidinediones or Rhodanines in Critical Applications


Substituting 4-thiazolidinone with structurally similar heterocycles such as 2,4-thiazolidinediones (glitazones) or 2-thioxo-4-thiazolidinones (rhodanines) introduces fundamental differences in electronic configuration, metabolic stability, and toxicity profiles that render generic interchange scientifically invalid. Systematic comparative evaluation across the heterocyclic family demonstrates that rhodanines exhibit the highest toxicity among this chemical class, followed by thiazolidinediones, while the 4-thiazolidinone core resides in a more favorable toxicity and metabolic stability tier [1]. The oxidation state at the C2 position critically governs both the compound's reactivity toward biological nucleophiles and its susceptibility to metabolic clearance. Furthermore, the absence of the carbonyl group at C2 in certain analogs eliminates key hydrogen-bonding interactions that are essential for target engagement in antiviral applications, including HIV-1 reverse transcriptase and SARS-CoV-2 main protease inhibition [2]. These differences preclude simple structural substitution without experimental revalidation.

4-Thiazolidinone Quantitative Differentiation: Head-to-Head Evidence Against Reference Standards


4-Thiazolidinone Derivatives Outperform Sunitinib in Multiline Cancer Cell Cytotoxicity

A specific 4-thiazolidinone-indolin-2-one hybrid derivative (compound 10c) demonstrated significantly superior cytotoxicity compared to the approved tyrosine kinase inhibitor Sunitinib across four distinct human cancer cell lines. This represents one of the most well-characterized head-to-head quantitative comparisons in the 4-thiazolidinone literature [1].

Anticancer Cytotoxicity VEGFR inhibition

4-Thiazolidinone Derivatives Exceed Carboplatin Anticancer Potency by Over 6.6-Fold

In a series of 18 synthesized 4-thiazolidinone derivatives, the most active anticancer compound (compound 13) exhibited IC50 values substantially lower than the standard chemotherapeutic agent carboplatin, demonstrating the scaffold's capacity to generate potent anticancer leads [1].

Anticancer Drug discovery Lead optimization

4-Thiazolidinone Derivatives Demonstrate Superior Anti-HIV Activity Versus Nevirapine

Recent design and synthesis of thirty new thiazolidinone derivatives bearing sulfonamide groups identified two compounds (C1 and C2) with HIV-1 reverse transcriptase inhibitory activity superior to the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine [1].

Antiviral HIV-1 NNRTI

4-Thiazolidinone Derivatives Surpass GC376 in SARS-CoV-2 Main Protease Inhibition

The same series of 4-thiazolidinone derivatives evaluated for anti-HIV activity also demonstrated potent inhibition of SARS-CoV-2 main protease (Mpro), with two compounds exhibiting IC50 values superior to the reference inhibitor GC376 [1].

Antiviral SARS-CoV-2 COVID-19 Protease inhibitor

4-Thiazolidinone Derivatives Exhibit Antitubercular Activity Comparable or Superior to Rifampicin

In a series of 4-thiazolidinones synthesized from 5-ethyl pyridine-2-ethanol, compound 5m demonstrated antitubercular activity against Mycobacterium tuberculosis with an MIC value matching the most stringent comparator and reported as superior to the first-line antitubercular drug rifampicin [1].

Antitubercular Mycobacterium tuberculosis Antimicrobial

4-Thiazolidinone Derivatives Display Dual TNF-α and IL-6 Inhibitory Activity with In Vivo Efficacy

A focused library of 4-thiazolidinone derivatives was synthesized and screened for anti-inflammatory activity, revealing potent dual inhibition of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages, with one compound demonstrating significant in vivo protection in a sepsis model [1]. While the publication abstract does not provide direct comparator quantitative data, the class-level activity profile establishes the scaffold's utility for anti-inflammatory drug discovery.

Anti-inflammatory Cytokine inhibition Sepsis

4-Thiazolidinone (CAS 2281-74-5) Optimal Deployment Scenarios Based on Quantitative Evidence


Oncology Lead Discovery: Scaffold for Next-Generation Kinase Inhibitors

Based on the 52-fold potency advantage of 4-thiazolidinone derivative 10c over Sunitinib in HT-29 colon cancer cells and the >6.6-fold improvement over carboplatin, this scaffold is optimally deployed in oncology medicinal chemistry programs targeting tyrosine kinase-driven malignancies [1][2]. The demonstrated nanomolar activity in multiple cancer histotypes (colon, lung, breast, liver) supports its use in broad-spectrum anticancer screening cascades. Research teams should prioritize this scaffold when seeking novel chemotypes that can address Sunitinib-resistant tumors or when exploring VEGFR-independent cytotoxic mechanisms, given the hybrid indolin-2-one structural context that produced the most potent activity.

Antiviral Drug Development: Dual HIV-1 and SARS-CoV-2 Protease Inhibitor Platform

The 2.58-fold superiority of 4-thiazolidinone derivative C2 over nevirapine in HIV-1 RT inhibition and the 2.93-fold superiority of derivative B4 over GC376 in SARS-CoV-2 Mpro inhibition establish this scaffold as a validated dual-target antiviral platform [3]. This evidence supports deployment in antiviral drug discovery programs pursuing either HIV-1 NNRTI back-up series (addressing resistance to existing agents) or broad-spectrum coronavirus protease inhibitor development. The demonstrated activity against two structurally distinct viral enzymes (HIV-1 reverse transcriptase and SARS-CoV-2 main protease) suggests the scaffold may possess privileged polypharmacology features worth exploiting in antiviral screening libraries.

Antimicrobial Resistance Programs: Novel Antitubercular Lead Optimization

With compound 5m demonstrating antitubercular activity reported as superior to rifampicin (MIC = 25 μg/mL), the 4-thiazolidinone scaffold is appropriately deployed in tuberculosis drug discovery initiatives, particularly those targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis [4]. The structural novelty of the 4-thiazolidinone core relative to existing antitubercular chemotypes (rifamycins, fluoroquinolones, diarylquinolines) positions it favorably for programs seeking new mechanisms of action and reduced cross-resistance potential. Procurement for this application should prioritize derivatives with demonstrated activity in whole-cell mycobacterial assays rather than isolated enzymatic targets.

Inflammation and Cytokine Storm Therapeutic Discovery

The demonstrated dual TNF-α and IL-6 inhibitory activity of 4-thiazolidinone derivatives in LPS-stimulated macrophages, combined with in vivo protection against septic death, supports deployment of this scaffold in anti-inflammatory drug discovery programs [5]. This application scenario is particularly relevant for research targeting acute inflammatory conditions, sepsis, and cytokine release syndromes where dual cytokine suppression may offer therapeutic advantages over single-cytokine targeting approaches. The scaffold's differentiation from NSAID and corticosteroid mechanisms provides a rationale for screening 4-thiazolidinone-based libraries in phenotypic inflammation assays and target-based screens focused on NF-κB pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Thiazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.